3-amino-N-methyl-4-(2,2,2-trifluoroethoxy)benzenesulfonamide
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Overview
Description
3-amino-N-methyl-4-(2,2,2-trifluoroethoxy)benzenesulfonamide is a chemical compound with the molecular formula C9H11F3N2O3S . It belongs to the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is of particular interest due to its unique structural features, including the trifluoroethoxy group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methyl-4-(2,2,2-trifluoroethoxy)benzenesulfonamide typically involves multiple steps. One common synthetic route starts with the nitration of N-methyl-4-(2,2,2-trifluoroethoxy)benzenesulfonamide to introduce the amino group. This is followed by reduction to convert the nitro group to an amino group . The reaction conditions often include the use of strong acids or bases and specific catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis . Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-methyl-4-(2,2,2-trifluoroethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
3-amino-N-methyl-4-(2,2,2-trifluoroethoxy)benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-N-methyl-4-(2,2,2-trifluoroethoxy)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis . The compound’s trifluoroethoxy group enhances its binding affinity and selectivity for the target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-methylbenzenesulfonamide
- 3-amino-N-methylbenzenesulfonamide
- 4-(2,2,2-trifluoroethoxy)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-amino-N-methyl-4-(2,2,2-trifluoroethoxy)benzenesulfonamide stands out due to the presence of the trifluoroethoxy group. This group imparts unique chemical properties, such as increased lipophilicity and enhanced metabolic stability. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-amino-N-methyl-4-(2,2,2-trifluoroethoxy)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O3S/c1-14-18(15,16)6-2-3-8(7(13)4-6)17-5-9(10,11)12/h2-4,14H,5,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWJQWXSWOWSQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)OCC(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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